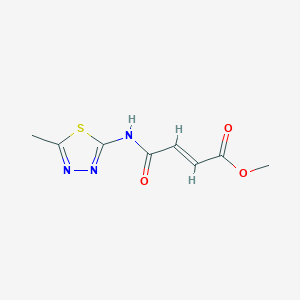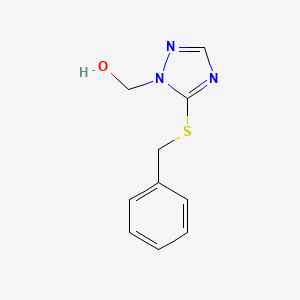
1H-1,2,4-Triazole-1-methanol, 5-(benzylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-1,2,4-Triazole-1-methanol, 5-(benzylthio)- is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a benzylthio group at the 5-position and a methanol group at the 1-position of the triazole ring. Triazole derivatives are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agriculture, and materials science.
Métodos De Preparación
The synthesis of 1H-1,2,4-Triazole-1-methanol, 5-(benzylthio)- can be achieved through several synthetic routes. One common method involves the reaction of 1H-1,2,4-triazole-3-thiol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent like ethanol or methanol at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the overall production efficiency.
Análisis De Reacciones Químicas
1H-1,2,4-Triazole-1-methanol, 5-(benzylthio)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically occurs at the benzylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction may target the triazole ring or the benzylthio group, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylthio group is replaced by other nucleophiles such as halides, amines, or thiols. Common reagents for these reactions include alkyl halides, amines, and thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylthio group may yield sulfoxides or sulfones, while nucleophilic substitution can lead to the formation of various substituted triazole derivatives.
Aplicaciones Científicas De Investigación
1H-1,2,4-Triazole-1-methanol, 5-(benzylthio)- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.
In biology and medicine, triazole derivatives, including 1H-1,2,4-Triazole-1-methanol, 5-(benzylthio)-, are known for their antimicrobial, antifungal, and anticancer activities. These compounds can inhibit the growth of various pathogens and cancer cells, making them potential candidates for drug development. Additionally, triazole derivatives have been investigated for their potential as enzyme inhibitors and receptor modulators.
In the industrial sector, 1H-1,2,4-Triazole-1-methanol, 5-(benzylthio)- can be used as a corrosion inhibitor, stabilizer, and additive in various materials. Its ability to form stable complexes with metals makes it useful in preventing corrosion and enhancing the durability of metal surfaces.
Mecanismo De Acción
The mechanism of action of 1H-1,2,4-Triazole-1-methanol, 5-(benzylthio)- involves its interaction with specific molecular targets and pathways. In antimicrobial and antifungal applications, the compound can inhibit the synthesis of essential biomolecules such as nucleic acids and proteins. This inhibition disrupts the growth and replication of pathogens, leading to their eventual death.
In anticancer applications, the compound may interfere with key signaling pathways involved in cell proliferation and survival. By targeting specific enzymes or receptors, 1H-1,2,4-Triazole-1-methanol, 5-(benzylthio)- can induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting tumor growth.
Comparación Con Compuestos Similares
1H-1,2,4-Triazole-1-methanol, 5-(benzylthio)- can be compared with other similar compounds such as 1H-1,2,4-triazole-3-thiol, 1H-1,2,4-triazole-3-carboxylic acid, and 1H-1,2,4-triazole-3-methylcarboxylate. These compounds share the triazole ring structure but differ in their substituents and functional groups.
1H-1,2,4-Triazole-3-thiol: This compound contains a thiol group at the 3-position of the triazole ring. It is known for its strong nucleophilic properties and is often used as a precursor for the synthesis of other triazole derivatives.
1H-1,2,4-Triazole-3-carboxylic acid: This compound has a carboxylic acid group at the 3-position of the triazole ring. It is commonly used as a building block in organic synthesis and as a ligand in coordination chemistry.
1H-1,2,4-Triazole-3-methylcarboxylate: This compound features a methylcarboxylate group at the 3-position of the triazole ring. It is utilized in the synthesis of nucleoside analogues and other biologically active molecules.
The uniqueness of 1H-1,2,4-Triazole-1-methanol, 5-(benzylthio)- lies in its combination of the benzylthio and methanol groups, which impart distinct chemical and biological properties. This compound’s versatility and reactivity make it a valuable tool in various scientific and industrial applications.
Propiedades
Número CAS |
32550-66-6 |
|---|---|
Fórmula molecular |
C10H11N3OS |
Peso molecular |
221.28 g/mol |
Nombre IUPAC |
(5-benzylsulfanyl-1,2,4-triazol-1-yl)methanol |
InChI |
InChI=1S/C10H11N3OS/c14-8-13-10(11-7-12-13)15-6-9-4-2-1-3-5-9/h1-5,7,14H,6,8H2 |
Clave InChI |
XMYSTTTTYXJVDU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CSC2=NC=NN2CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


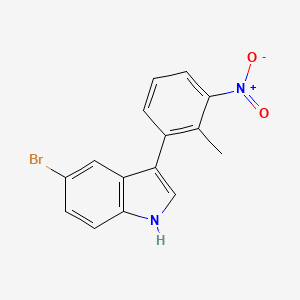
![2-(Methylsulfanyl)-1,5-diphenyl-1H-[1,2,4]triazolo[1,5-c]quinazolin-4-ium iodide](/img/structure/B12905331.png)


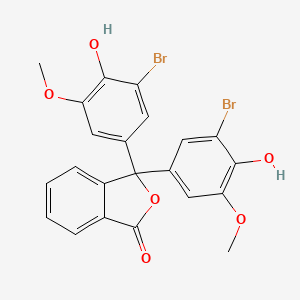



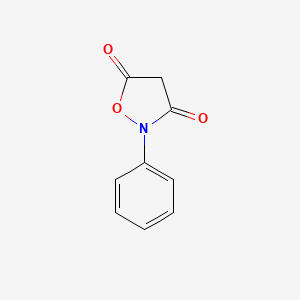
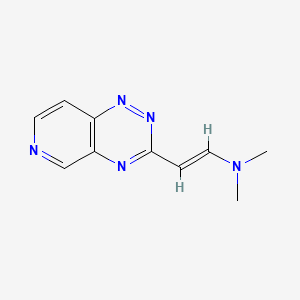
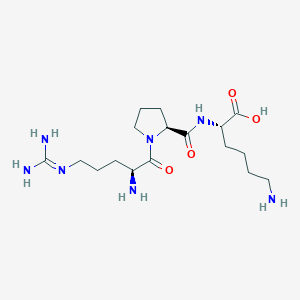
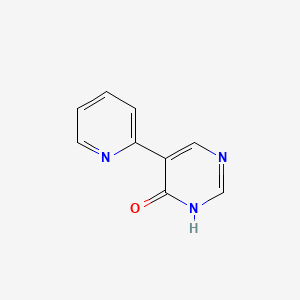
![Propanenitrile, 3-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]-](/img/structure/B12905382.png)
